2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a bromomethyl group attached to a dioxaborolane ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to act as a boron source in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This can be achieved by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions. The bromomethyl group can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Arylboronic Acids and Esters: These are commonly formed products when this compound is used in Suzuki–Miyaura coupling reactions.
Substituted Borolanes: Products formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex organic molecules. It serves as a boron source in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Biology and Medicine: In biological research, this compound can be used to introduce boron-containing groups into biomolecules, which can be useful in the development of boron neutron capture therapy (BNCT) agents for cancer treatment .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
The primary mechanism of action for 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the bromomethyl group and is used as a precursor in the synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the conditions required for its reactions.
Uniqueness: The presence of the bromomethyl group in this compound provides it with unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMAXNDJAGTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449681 | |
Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166330-03-6 | |
Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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